1,4-Butanedione, 1,4-bis(5-bromo-2-thienyl)-

Catalog No.
S3336184
CAS No.
144153-56-0
M.F
C12H8Br2O2S2
M. Wt
408.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Butanedione, 1,4-bis(5-bromo-2-thienyl)-

CAS Number

144153-56-0

Product Name

1,4-Butanedione, 1,4-bis(5-bromo-2-thienyl)-

IUPAC Name

1,4-bis(5-bromothiophen-2-yl)butane-1,4-dione

Molecular Formula

C12H8Br2O2S2

Molecular Weight

408.1 g/mol

InChI

InChI=1S/C12H8Br2O2S2/c13-11-5-3-9(17-11)7(15)1-2-8(16)10-4-6-12(14)18-10/h3-6H,1-2H2

InChI Key

BSWHIXZUPOMRHG-UHFFFAOYSA-N

SMILES

C1=C(SC(=C1)Br)C(=O)CCC(=O)C2=CC=C(S2)Br

Canonical SMILES

C1=C(SC(=C1)Br)C(=O)CCC(=O)C2=CC=C(S2)Br

1,4-Butanedione, 1,4-bis(5-bromo-2-thienyl)- is a synthetic compound characterized by its unique structure, which includes two 5-bromo-2-thienyl groups attached to a central 1,4-butanedione moiety. Its chemical formula is C12H8Br2O2S2C_{12}H_{8}Br_{2}O_{2}S^{2} and it has a molecular weight of approximately 408.13 g/mol. This compound is notable for its potential applications in organic electronics and materials science due to its thiophene-based structure, which is known for good electronic properties and stability.

Typical of diketones and thiophenes. Notably:

  • Condensation Reactions: The diketone can undergo condensation with amines or other nucleophiles to form more complex structures.
  • Electrophilic Substitution: The thiophene rings can undergo electrophilic substitution reactions, allowing for further functionalization.
  • Cyclization Reactions: It can be involved in cyclization reactions to yield larger polycyclic compounds, which are often of interest in materials science.

The synthesis of 1,4-butanedione, 1,4-bis(5-bromo-2-thienyl)- can be achieved through several methods:

  • Friedel-Crafts Acylation: This method involves the reaction of thiophene with an acyl chloride in the presence of a Lewis acid catalyst.
  • Stille Coupling Reaction: Utilizing organotin compounds and bromo-thiophenes can yield high conversion rates to form the desired product.
  • Oxidation of Thiophene Derivatives: Starting from precursors like 2-acetylthiophene allows for the formation of diketones through oxidation processes .

The compound has promising applications in:

  • Organic Electronics: Due to its electronic properties, it can be used in organic semiconductors and photovoltaic devices.
  • Material Science: It serves as a building block for synthesizing more complex polymers and materials with tailored electronic properties.
  • Sensors: Its unique chemical structure may be useful in developing sensors for detecting various analytes.

Interaction studies involving 1,4-butanedione, 1,4-bis(5-bromo-2-thienyl)- focus on its behavior in biological systems and with other chemical entities. These studies often explore:

  • Binding Affinity: Investigating how well the compound binds to specific biological targets.
  • Reactivity with Nucleophiles: Understanding how it interacts with various nucleophiles can provide insights into its potential biological activity.

Several compounds share structural similarities with 1,4-butanedione, 1,4-bis(5-bromo-2-thienyl)-. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
1,4-Di(2-thienyl)-1,4-butanedioneTwo thiophene rings without bromine substitutionLacks bromine; may exhibit different electronic properties
5-Bromo-2-thiophenecarboxaldehydeContains a carboxaldehyde groupMore reactive due to aldehyde functionality
5-Bromo-2-thienylmethanolContains a hydroxymethyl groupPotentially different solubility and reactivity
2-Bromo-5-tert-butylthiopheneContains a tert-butyl groupIncreased steric hindrance affecting reactivity

The uniqueness of 1,4-butanedione, 1,4-bis(5-bromo-2-thienyl)- lies in its dual brominated thiophene structure combined with a diketone core, which enhances its potential applications in organic electronics and materials science while providing distinct chemical reactivity compared to similar compounds.

XLogP3

4.9

Wikipedia

1,4-Bis(5-bromothiophen-2-yl)butane-1,4-dione

Dates

Modify: 2023-07-26

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